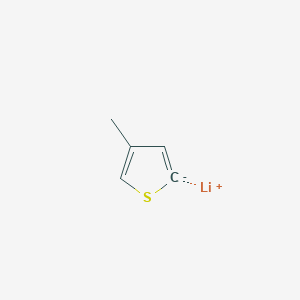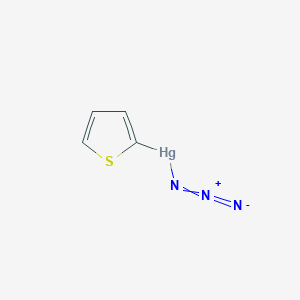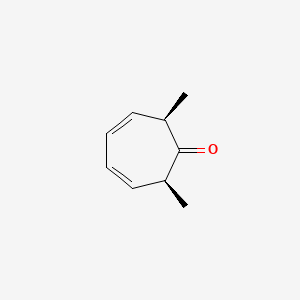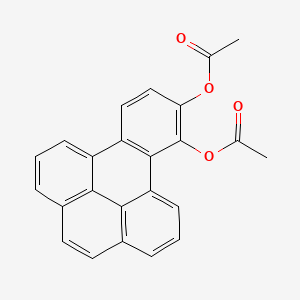
lithium;4-methyl-2H-thiophen-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-methyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a lithium atom attached to the thiophene ring, which can significantly alter its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methyl-2H-thiophen-2-ide typically involves the lithiation of 4-methyl-2H-thiophene. This can be achieved by reacting 4-methyl-2H-thiophene with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
4-methyl-2H-thiophene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar lithiation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-methyl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolates or other reduced forms.
Substitution: The lithium atom can be substituted with other electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl thiophene derivatives .
Applications De Recherche Scientifique
Lithium;4-methyl-2H-thiophen-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of lithium;4-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;2H-thiophen-2-ide: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
4-methyl-2H-thiophene: The parent compound without the lithium atom, used in similar synthetic applications but with different reactivity.
Uniqueness
Lithium;4-methyl-2H-thiophen-2-ide is unique due to the presence of both the lithium atom and the methyl group. This combination enhances its nucleophilicity and allows for a broader range of chemical reactions compared to its non-lithiated counterparts .
Propriétés
| 84815-06-5 | |
Formule moléculaire |
C5H5LiS |
Poids moléculaire |
104.1 g/mol |
Nom IUPAC |
lithium;4-methyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2,4H,1H3;/q-1;+1 |
Clé InChI |
HYFLSIYOEIDRRN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CS[C-]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/no-structure.png)


![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)




